N-cycloheptyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
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Overview
Description
N-cycloheptyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a cycloheptyl group, a fluorophenyl group, and a methoxy group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the substitution reaction of the pyrazole ring with a fluorophenyl halide in the presence of a base such as potassium carbonate.
Attachment of the cycloheptyl group: This can be done through a nucleophilic substitution reaction using cycloheptyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cycloheptyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
N-cycloheptyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:
N-cyclohexyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-cycloheptyl-1-(4-chlorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N-cycloheptyl-1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-cycloheptyl-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2/c1-24-16-12-22(15-10-8-13(19)9-11-15)21-17(16)18(23)20-14-6-4-2-3-5-7-14/h8-12,14H,2-7H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVGZHYNIUMQEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NC2CCCCCC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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